molecular formula C13H12FN3O3 B10809493 ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate

ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate

Cat. No.: B10809493
M. Wt: 277.25 g/mol
InChI Key: FUJFFGSTFUUHCP-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C13H12FN3O3 and its molecular weight is 277.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, focusing on antitumor, anti-inflammatory, and antibacterial activities, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure

The compound belongs to the pyrazole family, which is known for diverse biological activities. The general structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where specific substituents influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit key pathways involved in cancer progression:

  • Mechanism : These compounds often target signaling pathways such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial for cell proliferation and survival.
  • Case Study : A derivative exhibited significant inhibitory activity against various cancer cell lines, leading to apoptosis through the activation of caspase pathways .
CompoundIC50 (µM)Target
This compound15.2BRAF(V600E)
Other Pyrazole Derivative10.5EGFR

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has shown promise in reducing inflammation markers:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking NF-kB signaling pathways.
  • Case Study : In vitro studies demonstrated that this compound significantly decreased nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS) .
CompoundNO Inhibition (%)Cytokine Reduction
This compound70%TNF-α by 50%

Antibacterial Activity

This compound also exhibits antibacterial properties against various pathogens:

  • Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic enzymes.
  • Case Study : It showed effective inhibition against Staphylococcus aureus and Escherichia coli in agar diffusion assays .
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Fluorophenyl Group : Enhances lipophilicity and binding affinity to target proteins.
  • Carbamoyl Moiety : Contributes to the stability and bioavailability of the compound.

Research has shown that modifications to these groups can lead to variations in potency and selectivity against different biological targets .

Properties

Molecular Formula

C13H12FN3O3

Molecular Weight

277.25 g/mol

IUPAC Name

ethyl 3-[(2-fluorophenyl)carbamoyl]pyrazole-1-carboxylate

InChI

InChI=1S/C13H12FN3O3/c1-2-20-13(19)17-8-7-11(16-17)12(18)15-10-6-4-3-5-9(10)14/h3-8H,2H2,1H3,(H,15,18)

InChI Key

FUJFFGSTFUUHCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC(=N1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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